molecular formula C26H26N4O3S B3015155 4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1207015-60-8

4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No.: B3015155
CAS No.: 1207015-60-8
M. Wt: 474.58
InChI Key: PQTARIBQAVBKSL-UHFFFAOYSA-N
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Description

4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Formation of Advanced Glycation End-products

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins to form advanced glycation end-products (AGEs) such as MG-H1, MG-H2, MG-H3, and others. These AGEs are associated with complications in diabetes and some neurodegenerative diseases. The study by Nemet, Varga-Defterdarović, and Turk (2006) in Molecular Nutrition & Food Research highlights the significance of MG in both foodstuffs and biological systems, indicating the potential relevance of similar compounds in research on AGEs and related diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Antioxidant and Antibacterial Properties

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives by Karanth et al. (2019) in Chemical Data Collections demonstrates that compounds in this class exhibit notable antioxidant and antibacterial activities, particularly against Staphylococcus aureus. This points to the potential utility of similar compounds, including the one , in antimicrobial and antioxidant research (Karanth et al., 2019).

Potential in Antiviral Research

A study by Al-Masoudi et al. (2007) in Antiviral Chemistry and Chemotherapy explores nitroimidazole derivatives, including 4-nitroimidazole derivatives with potential anti-HIV activity. This suggests that compounds with similar structures, such as the one being discussed, could be significant in the development of new antiviral agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Electrophysiological Activity and Anticonvulsant Properties

The work by Morgan et al. (1990) in Journal of Medicinal Chemistry and Lambert et al. (1995) in Pharmacy and Pharmacology Communications discuss the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, and the anticonvulsant activity of related benzamide compounds. These findings imply that compounds with similar structures may have therapeutic potential in cardiovascular and neurological disorders (Morgan et al., 1990); (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Anticancer Potential

Yılmaz et al. (2015) in Journal of Enzyme Inhibition and Medicinal Chemistry and Saeed et al. (2015) in RSC Advances demonstrate the synthesis and evaluation of certain benzamide derivatives for anticancer activity. This highlights the potential of structurally similar compounds in cancer research and therapy (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015); (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Properties

IUPAC Name

4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-5-4-6-18(2)24(17)29-23(31)16-34-26-27-13-14-30(26)21-10-8-20(9-11-21)25(32)28-15-22-12-7-19(3)33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTARIBQAVBKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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